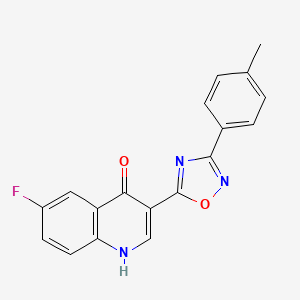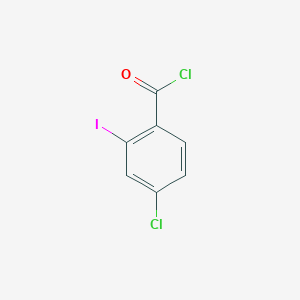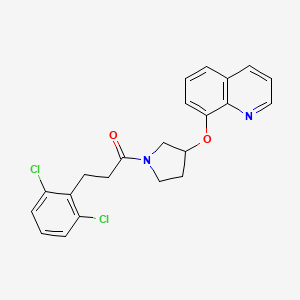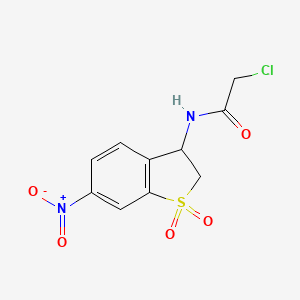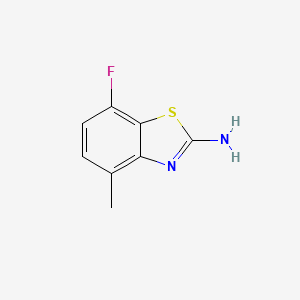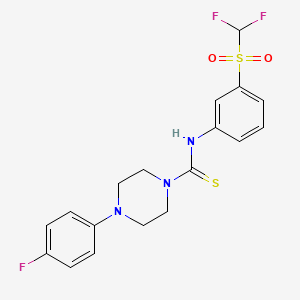
N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide is a useful research compound. Its molecular formula is C18H18F3N3O2S2 and its molecular weight is 429.48. The purity is usually 95%.
BenchChem offers high-quality N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antiviral Activities
Research into derivatives of piperazine, including compounds with structural similarities to N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide, has shown promising antimicrobial and antiviral properties. Specifically, compounds synthesized with piperazine and various substituents have been evaluated for their ability to inhibit the growth of bacteria and viruses. These compounds have shown potent antimicrobial activity against a range of bacterial species, as well as antiviral activities against specific viruses like the Tobacco Mosaic Virus (TMV) (Reddy et al., 2013).
Radio-tracer Development for Neurological Studies
Piperazine derivatives have also been explored in the development of radio-tracers for neurological studies, particularly those targeting the dopamine uptake system. These compounds can be labeled with radioactive isotopes like [18F]fluoride to create potent radio-tracers such as [18F]GBR 13119. These tracers can then be used in positron emission tomography (PET) studies to investigate dopamine dynamics in the brain, providing valuable insights into neurological conditions and the effects of psychoactive substances (Haka et al., 1989).
Pharmaceutical Synthesis
Compounds structurally related to N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide serve as key intermediates in the synthesis of pharmaceuticals. For example, derivatives have been used in the synthesis of neuroleptic agents such as Fluspirilen and Penfluridol, which contain piperazine moieties as part of their structure. The synthesis involves key steps like hydroformylation and subsequent reactions to attach the piperazine unit to the core pharmaceutical structure, highlighting the importance of piperazine derivatives in medicinal chemistry (Botteghi et al., 2001).
Antibacterial Activity
Novel N-aryl-piperazine-carboxamide or -carbothioamide derivatives have shown potential in antibacterial applications. These compounds, synthesized through a series of chemical reactions involving piperazine and various arylisocyanates or arylisothiocyanates, have been evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. Some of these derivatives have demonstrated potent antibacterial properties, making them candidates for further development as antibacterial agents (Babu et al., 2015).
Propiedades
IUPAC Name |
N-[3-(difluoromethylsulfonyl)phenyl]-4-(4-fluorophenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O2S2/c19-13-4-6-15(7-5-13)23-8-10-24(11-9-23)18(27)22-14-2-1-3-16(12-14)28(25,26)17(20)21/h1-7,12,17H,8-11H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFOWUZUKARPPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=S)NC3=CC(=CC=C3)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

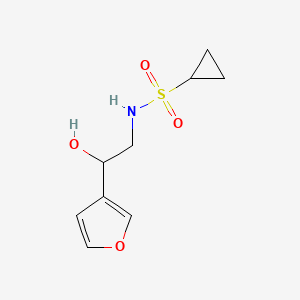
![methyl 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2617278.png)
![1-[5-(morpholinocarbonyl)-1H-pyrrol-3-yl]-1-butanone](/img/structure/B2617281.png)
![2-({[1,1'-Biphenyl]-2-yl}amino)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2617282.png)
![3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2617283.png)
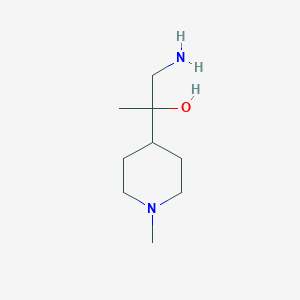
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B2617285.png)
![4-(6-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/no-structure.png)
